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Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker used for the treatment of

hypertension.[1][2][3] As a poorly water-soluble drug, the in vitro dissolution rate of azilsartan

medoxomil from its tablet formulation is a critical quality attribute that can influence its in vivo

bioavailability.[1][4] This application note provides detailed protocols for conducting in vitro

dissolution studies of azilsartan medoxomil tablets, along with data presentation guidelines to

ensure clarity and comparability of results. The methodologies described are based on

established pharmacopeial methods and findings from various research studies.

Experimental Protocols
Protocol 1: USP Apparatus 2 (Paddle) Method
This is a commonly employed method for azilsartan medoxomil tablets and is referenced in

FDA documentation.[3][5]

1. Materials and Equipment:

Dissolution Test Apparatus (USP Apparatus 2 - Paddle)
Water bath with heater and circulator
Dissolution vessels (900 mL capacity)
Paddles
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Volumetric flasks and pipettes
Syringes and syringe filters (0.45 µm)
UV-Vis Spectrophotometer or HPLC system
Azilsartan medoxomil reference standard
Reagents for dissolution medium preparation (e.g., potassium dihydrogen phosphate,
sodium hydroxide)
Azilsartan Kamedoxomil tablets (Test and Reference Listed Drug)[6]

2. Dissolution Medium Preparation (Phosphate Buffer, pH 7.8):

Prepare a suitable volume of phosphate buffer and adjust the pH to 7.8 using an appropriate
acid or base (e.g., phosphoric acid or sodium hydroxide).
Deaerate the medium before use.[5]

3. Dissolution Test Parameters:

Apparatus: USP Apparatus 2 (Paddle)[3][5]
Dissolution Medium: 900 mL of Phosphate Buffer, pH 7.8[3][5][7][8]
Temperature: 37 ± 0.5°C[5][7]
Paddle Speed: 50 rpm[3][5][7]
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[5]
Number of Units: 12 dosage units each of the test and reference products[6][9]

4. Procedure:

Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 ±
0.5°C.
Place one azilsartan medoxomil tablet into each vessel.
Start the apparatus and withdraw samples (e.g., 10 mL) at the specified time points.
Filter the samples immediately through a 0.45 µm syringe filter.
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed
dissolution medium.
Dilute the filtered samples with the dissolution medium to a suitable concentration for
analysis.

5. Analysis (UV-Vis Spectrophotometry):

Prepare a standard solution of azilsartan medoxomil in the dissolution medium.
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Measure the absorbance of the standard and sample solutions at a wavelength of 248 nm.[1]
[4]
Calculate the percentage of drug dissolved at each time point.

Protocol 2: USP Apparatus 1 (Basket) Method for
Modified Formulations
This method is often used for evaluating formulations designed to enhance dissolution, such as

solid dispersions.[1]

1. Materials and Equipment:

Same as Protocol 1, but with USP Apparatus 1 (Basket) assembly.

2. Dissolution Medium Preparation (0.1N HCl):

Prepare a suitable volume of 0.1N Hydrochloric Acid.
Deaerate the medium before use.

3. Dissolution Test Parameters:

Apparatus: USP Apparatus 1 (Basket)[1]
Dissolution Medium: 900 mL of 0.1N HCl[1]
Temperature: 37 ± 0.5°C[1]
Rotation Speed: 100 rpm[1]
Sampling Times: 10, 20, 30, 45, and 60 minutes.
Number of Units: At least 3 tablets for each formulation.[1]

4. Procedure:

Follow the same general procedure as Protocol 1, placing one tablet in each basket.

5. Analysis (UV-Vis Spectrophotometry):

Follow the same analytical procedure as Protocol 1, using 0.1N HCl as the blank and diluent.
The analytical wavelength remains 248 nm.[1]
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Quantitative data from dissolution studies should be summarized in a clear and structured

tabular format to facilitate comparison between different formulations or against a reference

product.

Table 1: Comparative Dissolution Profile of Azilsartan Medoxomil Tablets in Phosphate Buffer

(pH 7.8)

Time (minutes)
% Drug Dissolved - Test
Product (Mean ± SD, n=12)

% Drug Dissolved -
Reference Product (Mean ±
SD, n=12)

5

10

15

20

30

45

60

Table 2: Dissolution Profile of Azilsartan Medoxomil Formulations in 0.1N HCl

Time (minutes)
% Drug Dissolved -
Formulation A
(Mean ± SD, n=3)

% Drug Dissolved -
Formulation B
(Mean ± SD, n=3)

% Drug Dissolved -
Pure Drug (Mean ±
SD, n=3)

10

20

30

45

60
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Visualization
A diagrammatic representation of the experimental workflow can aid in understanding the

sequence of operations in the dissolution testing process.
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Click to download full resolution via product page

Caption: Experimental workflow for in vitro dissolution testing of tablets.

Conclusion
The provided protocols and data presentation formats offer a standardized approach to the in

vitro dissolution testing of azilsartan medoxomil tablets. Adherence to these methodologies will

ensure the generation of reliable and reproducible data, which is essential for formulation

development, quality control, and regulatory submissions. For abbreviated new drug

applications (ANDAs), it is recommended to consult the FDA's Dissolution Methods database

for the most current information.[6][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426
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